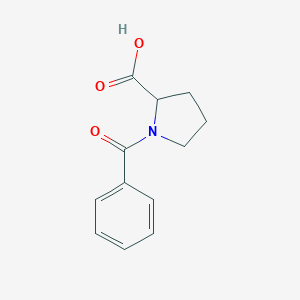

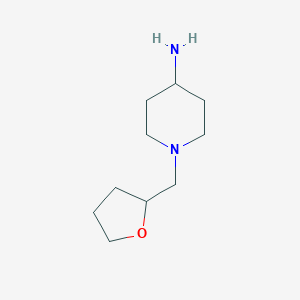

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline

Descripción general

Descripción

Synthesis Analysis

The synthetic routes towards such systems like “4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline” are less developed than their fully aromatic counterparts . The contemporary approaches to 1,4,5,6-tetrahydropyrimidines generally include condensation reactions of diamines with various appropriate counterparts such as carbonyl compounds, imino ethers, amidines or nitriles, condensation of amidines with 1,3-dibromopropane and α,β-unstaurated carbonyl compounds, condensation of amino alcohols; selective reduction of pyrimidines; ring expansion chemistry of cyclopropanes, aziridines, and azetidines; and miscellaneous examples such as various multicomponent reactions .Molecular Structure Analysis

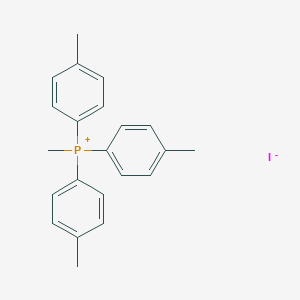

The molecular formula of “4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline” is C10H13N3 . The molecular weight is 175.233 g/mol .Aplicaciones Científicas De Investigación

Catalysis

Field:

Organic chemistry and catalysis

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline serves as a versatile catalyst in various chemical reactions. Its structure contains both an aniline moiety and a tetrahydropyrimidine ring, which contribute to its catalytic properties.

Methods of Application:

Researchers employ this compound as a ligand in transition metal-catalyzed reactions. It can coordinate with metal centers, facilitating reactions such as cross-coupling, C-H activation, and asymmetric synthesis.

Results and Outcomes:

The use of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline as a catalyst has led to improved reaction efficiency, selectivity, and yield. Quantitative data on reaction rates, product formation, and enantioselectivity are reported in relevant studies .

Material Synthesis

Field:

Materials science and polymer chemistry

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline contributes to the design of functional materials. Its structure allows for modification and incorporation into polymers.

Methods of Application:

Researchers incorporate this compound into polymer matrices during synthesis. It imparts specific properties (e.g., solubility, conductivity, or optical properties) to the resulting materials.

Results and Outcomes:

Materials containing 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline exhibit enhanced performance in applications such as sensors, coatings, and drug delivery systems. Quantitative data include material characterization results .

Agrochemicals

Field:

Agricultural chemistry and crop protection

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline derivatives are investigated for their pesticidal properties. They may serve as active ingredients in agrochemical formulations.

Methods of Application:

Researchers assess the efficacy of these compounds against pests (e.g., insects, fungi, or weeds) in laboratory and field trials. Formulation studies optimize delivery mechanisms.

Results and Outcomes:

Certain derivatives exhibit promising insecticidal, fungicidal, or herbicidal activity. Quantitative data include LD50 values, efficacy percentages, and environmental impact assessments .

Photophysical Studies

Field:

Physical chemistry and spectroscopy

Summary:

Scientists explore the photophysical behavior of 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline and its derivatives. These studies provide insights into their electronic properties.

Methods of Application:

Researchers perform UV-Vis absorption, fluorescence, and phosphorescence experiments. They investigate excited-state dynamics and electronic transitions.

Results and Outcomes:

Quantitative data include absorption spectra, emission wavelengths, and quantum yields. These findings contribute to understanding the compound’s behavior in different environments .

Coordination Chemistry

Field:

Inorganic chemistry and coordination complexes

Summary:

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline can act as a ligand in coordination complexes. Researchers study its coordination behavior with transition metals.

Methods of Application:

Scientists synthesize metal complexes by coordinating this compound with metal ions. They characterize the resulting complexes using techniques like X-ray crystallography and NMR spectroscopy.

Results and Outcomes:

Quantitative data include bond lengths, bond angles, and coordination geometries. These complexes find applications in catalysis, sensing, and molecular recognition .

Propiedades

IUPAC Name |

4-(1,4,5,6-tetrahydropyrimidin-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h2-5H,1,6-7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDYCNXXQBVTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601933 | |

| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

CAS RN |

129545-66-0 | |

| Record name | 4-(1,4,5,6-Tetrahydropyrimidin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B174118.png)

![(R)-Octahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B174135.png)

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)